molecular formula C18H38KO4P B15177721 Potassium diisononyl phosphate CAS No. 77963-82-7

Potassium diisononyl phosphate

Cat. No.: B15177721
CAS No.: 77963-82-7
M. Wt: 388.6 g/mol
InChI Key: JESCFYGSVKTQDC-UHFFFAOYSA-M
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Description

Potassium diisononyl phosphate: is an organophosphate compound with the molecular formula C18H38KO4P. It is a potassium salt of diisononyl phosphate, which is an ester of phosphoric acid and isononyl alcohol. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium diisononyl phosphate can be synthesized through the esterification of phosphoric acid with isononyl alcohol, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosphoric acid and isononyl alcohol are mixed and heated. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Potassium diisononyl phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Reduction: This compound is relatively stable to reduction, but under specific conditions, it can be reduced to its corresponding alcohol and phosphate.

    Substitution: It can participate in substitution reactions where the isononyl group can be replaced by other alkyl groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or other alkylating agents.

Major Products Formed:

    Oxidation: Formation of isononyl phosphate and other oxidized derivatives.

    Reduction: Formation of isononyl alcohol and potassium phosphate.

    Substitution: Formation of substituted phosphates with different alkyl groups.

Scientific Research Applications

Chemistry: Potassium diisononyl phosphate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: In biological research, it is used as a dispersing agent for biological samples and as a component in buffer solutions.

Industry: In industrial applications, this compound is used in the formulation of detergents, lubricants, and emulsifiers. It is also used in the production of plasticizers and as an anti-corrosion agent.

Mechanism of Action

The mechanism of action of potassium diisononyl phosphate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of components. This property is particularly useful in industrial processes where emulsification and dispersion are required.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including hydrophobic and hydrophilic surfaces, to facilitate the formation of stable emulsions and dispersions. It does not have specific biological targets but acts through its physicochemical properties.

Comparison with Similar Compounds

  • Potassium diethyl phosphate
  • Potassium dibutyl phosphate
  • Potassium dioctyl phosphate

Comparison:

  • Potassium diisononyl phosphate has longer alkyl chains compared to potassium diethyl phosphate and potassium dibutyl phosphate, which provides it with better surfactant properties and higher hydrophobicity.
  • Compared to potassium dioctyl phosphate, this compound has similar surfactant properties but may differ in terms of solubility and stability under different conditions.

Uniqueness: The unique aspect of this compound lies in its balance between hydrophobic and hydrophilic properties, making it an effective surfactant for a wide range of applications. Its longer alkyl chains provide enhanced stability and performance in industrial formulations.

Properties

CAS No.

77963-82-7

Molecular Formula

C18H38KO4P

Molecular Weight

388.6 g/mol

IUPAC Name

potassium;bis(7-methyloctyl) phosphate

InChI

InChI=1S/C18H39O4P.K/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);/q;+1/p-1

InChI Key

JESCFYGSVKTQDC-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[K+]

Origin of Product

United States

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